6-Bromo-3-chloro-2-fluoroaniline hydrochloride
Description
6-Bromo-3-chloro-2-fluoroaniline hydrochloride (C₆H₅BrCl₂FN, molecular weight: 260.92 g/mol) is a halogenated aromatic amine derivative characterized by the presence of bromine, chlorine, and fluorine substituents at positions 6, 3, and 2, respectively, on the benzene ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
6-bromo-3-chloro-2-fluoroaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN.ClH/c7-3-1-2-4(8)5(9)6(3)10;/h1-2H,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXGHUTUSPELHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrCl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Bromo-3-chloro-2-fluoroaniline hydrochloride typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the halogenation of aniline derivatives, followed by nucleophilic substitution reactions to introduce the bromo, chloro, and fluoro substituents . The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to achieve the desired substitution pattern . Industrial production methods may involve large-scale halogenation and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
6-Bromo-3-chloro-2-fluoroaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxy derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-3-chloro-2-fluoroaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogenated Aniline Derivatives
*Similarity scores (0.00–1.00) are based on structural overlap with this compound .
Physicochemical and Functional Differences
Substituent Position Effects :
- The 6-Br, 3-Cl, 2-F arrangement in the target compound creates a distinct electronic environment compared to isomers like 3-Br-6-Cl-2-F-aniline. Bromine at position 6 may increase steric hindrance in meta-substituted reactions, whereas chlorine at position 3 enhances electrophilic substitution susceptibility .
- Hydrochloride salts (e.g., this compound vs. free base analogs) exhibit higher aqueous solubility, critical for HPLC analysis or biological screening .
Synthetic Utility :
- The N-BOC-protected derivative (CAS 1820705-04-1) demonstrates the compound’s adaptability in multi-step syntheses, where protecting groups are essential for selective functionalization .
- In contrast, 6-bromo-3-chloro-2-fluorobenzaldehyde (CAS 1114809-07-2) serves as a precursor for Suzuki-Miyaura coupling, leveraging the aldehyde group for further derivatization .
Stability and Handling :
- Hydrochloride salts generally offer improved stability over free amines, reducing degradation during storage. This contrasts with analogs like 5-Bromo-3-chloro-2-fluoroaniline, which may require stringent anhydrous conditions .
Research Implications and Industrial Relevance
The structural nuances of this compound and its analogs underscore their versatility in drug discovery. For example:
- Positional Isomers : Varied substitution patterns enable structure-activity relationship (SAR) studies to optimize pharmacological properties (e.g., potency, selectivity) .
- Derivatization Potential: Functional groups introduced via intermediates like the benzaldehyde or N-BOC-protected forms expand utility in synthesizing heterocycles or bioactive molecules .
Biological Activity
6-Bromo-3-chloro-2-fluoroaniline hydrochloride is a halogenated aniline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound is characterized by its unique substitution pattern, which influences its biological interactions and mechanisms of action. This article delves into the biological activity of this compound, highlighting its antimicrobial and anticancer properties, as well as its mechanisms of action and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A bromine atom at the 6-position
- A chlorine atom at the 3-position
- A fluorine atom at the 2-position
These halogen substitutions significantly affect the compound's reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
- Antimicrobial Activity : Its derivatives have shown potential in inhibiting microbial growth, making them candidates for developing new antimicrobial agents.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) that demonstrate its efficacy:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Candida albicans | 32 |
These findings suggest that the compound could be developed into a novel antimicrobial agent, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown promising results against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.0 |
| A549 (lung cancer) | 4.5 |
| HeLa (cervical cancer) | 6.0 |
These IC50 values indicate that the compound effectively inhibits cell growth at relatively low concentrations, suggesting a potent anticancer activity.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on clinical isolates of Staphylococcus aureus demonstrated that derivatives of this compound exhibited bactericidal effects at concentrations significantly lower than conventional antibiotics, indicating a potential role in treating antibiotic-resistant infections .
- Anticancer Research : In a series of experiments on human breast cancer cell lines, treatment with this compound resulted in increased apoptosis rates compared to untreated controls, highlighting its potential as an effective chemotherapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
